2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClNO/c16-12-15(18)17-10-8-14(9-11-17)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the sources I accessed.Scientific Research Applications
Pharmacology: Antimicrobial Agent Development
This compound has been explored for its potential as a building block in the synthesis of antimicrobial agents. Its structural framework is conducive to modifications that can enhance activity against Gram-positive and Gram-negative bacterial species . This makes it a valuable candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Materials Science: Synthesis of Advanced Materials
In materials science, “2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one” can be utilized in the synthesis of complex heterocyclic compounds. These compounds have applications in creating advanced materials with specific properties, such as increased durability or specialized conductivity .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
The compound serves as an intermediate in the chemical synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and dyes, providing a versatile tool for chemists to create a wide range of synthetic products .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme inhibition, given its reactive ketone group which can interact with nucleophilic sites on enzymes. This interaction can help in understanding the mechanism of enzyme action and in designing enzyme inhibitors that can regulate biochemical pathways .
Agriculture: Pesticide and Herbicide Formulation
“2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one” may find applications in agriculture as a precursor in the formulation of pesticides and herbicides. Its structural flexibility allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment .
Environmental Science: Pollutant Degradation Research
In environmental science, research could explore the use of this compound in the degradation of pollutants. Its chemical properties might be harnessed to break down harmful substances into less toxic forms, aiding in environmental cleanup efforts .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(4-ethoxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNOQEKGFXLAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxypiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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